molecular formula C8H6ClNO3 B082836 6-chloro-4-hydroxy-1,4-benzoxazin-3-one CAS No. 13212-63-0

6-chloro-4-hydroxy-1,4-benzoxazin-3-one

Cat. No.: B082836
CAS No.: 13212-63-0
M. Wt: 199.59 g/mol
InChI Key: YULGZUDKZCSWDA-UHFFFAOYSA-N
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Description

6-chloro-4-hydroxy-1,4-benzoxazin-3-one is a heterocyclic organic compound. It is part of the benzoxazine family, which is known for its diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with chloroacetic acid, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazines.

Scientific Research Applications

6-chloro-4-hydroxy-1,4-benzoxazin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-1,4-benzoxazin-3-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: The parent compound without the chloro and hydroxy substituents.

    6-Chloro-2H-1,4-Benzoxazin-3(4H)-one: A similar compound with only the chloro substituent.

    4-Hydroxy-2H-1,4-Benzoxazin-3(4H)-one: A similar compound with only the hydroxy substituent.

Uniqueness

6-chloro-4-hydroxy-1,4-benzoxazin-3-one is unique due to the presence of both chloro and hydroxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

13212-63-0

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

6-chloro-4-hydroxy-1,4-benzoxazin-3-one

InChI

InChI=1S/C8H6ClNO3/c9-5-1-2-7-6(3-5)10(12)8(11)4-13-7/h1-3,12H,4H2

InChI Key

YULGZUDKZCSWDA-UHFFFAOYSA-N

SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)O

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)O

13212-63-0

Origin of Product

United States

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